5-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-2-carboxylic acid is a heterocyclic compound with a fused bicyclic structureThe compound has a molecular formula of C10H13N3O2 and a molecular weight of 207.23 g/mol .
Preparation Methods
The synthesis of 5-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation of cyclopropylamine with 2-cyanoacetamide, followed by cyclization and subsequent oxidation. The reaction conditions typically involve the use of strong acids or bases and elevated temperatures to facilitate the cyclization process .
Industrial production methods may involve multi-step synthesis processes, including the use of protective groups and purification techniques such as recrystallization and chromatography to obtain the desired purity and yield .
Chemical Reactions Analysis
5-Cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
5-Cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-2-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 5-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways and the inhibition of cell proliferation .
Comparison with Similar Compounds
5-Cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-2-carboxylic acid can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine: This compound has a similar fused bicyclic structure but differs in the position of the nitrogen atoms within the ring system.
Pyrrolo[1,2-a]pyrimidine: This compound has a similar pyrimidine ring but with a different fused ring system.
Imidazo[1,2-a]pyrazine: This compound has a similar imidazo ring but with a pyrazine ring instead of a pyrimidine ring.
The uniqueness of this compound lies in its specific structural features and the potential biological activities it exhibits, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C10H13N3O2 |
---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
5-cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C10H13N3O2/c14-9(15)7-5-13-8(6-1-2-6)3-4-11-10(13)12-7/h5-6,8H,1-4H2,(H,11,12)(H,14,15) |
InChI Key |
MMJZOCYCIIWNPG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2CCNC3=NC(=CN23)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.